Carbethoxyphthalimide
Description
Carbethoxyphthalimide (CAS No.: Not explicitly provided in evidence) is a phthalimide derivative characterized by an ethoxycarbonyl (-COOEt) substituent on the nitrogen atom of the phthalimide core. This compound is widely utilized in organic synthesis, particularly as a protecting group for amines in the Gabriel synthesis and as an intermediate in pharmaceutical manufacturing . Its molecular structure combines the aromatic stability of the phthalimide moiety with the electron-withdrawing properties of the carbethoxy group, influencing its reactivity and solubility. Safety data sheets highlight its need for careful handling, including skin protection and adequate ventilation during large-scale use .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
ethyl 1,3-dioxoisoindole-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)7-5-3-4-6-8(7)10(14)12-9(6)13/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
URZKCMPZWPHMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=O)NC2=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution with Amines
Carbethoxyphthalimide undergoes nucleophilic acyl substitution with primary and secondary amines, forming N-substituted phthalimides. This reaction typically occurs under mild alkaline conditions and is critical for synthesizing protected amines.
Table 1: Representative Reactions with Amines
Key observations:
-
Solvent effects : Reactions in water or ethanol show comparable efficiency, but polar aprotic solvents like acetonitrile enhance solubility for hydrophobic substrates .
-
Base selection : Potassium carbonate is preferred for its mild basicity, minimizing side reactions like ester hydrolysis .
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Activation : The carbonyl group adjacent to the phthalimide is protonated (in acidic conditions) or polarized (in basic media), increasing electrophilicity.
-
Nucleophilic attack : Amines displace the ethoxycarbonyl group, forming a stable phthalimide-protected amine and releasing CO₂ and ethanol .
Critical factors influencing reactivity :
-
Steric hindrance : Bulky amines (e.g., cyclohexyl derivatives) require longer reaction times or elevated temperatures .
-
Electronic effects : Electron-rich amines (e.g., aromatic amines) react faster due to enhanced nucleophilicity .
Comparative Reaction Optimization
Table 2: Condition Optimization for 4-Aminocyclohexanol Reactions
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | H₂O | 20 | 2 | 56.8% |
| K₂CO₃ | H₂O | 20 | 1 | 84% |
| Na₂CO₃ | H₂O/CH₃CN | 20 | 1 | 39.4% |
Optimal conditions use aqueous potassium carbonate at room temperature for 1 hour, balancing efficiency and practicality .
Limitations and Challenges
Comparison with Similar Compounds
Key Observations:
- Reactivity : The ethoxycarbonyl group in this compound enhances electrophilicity at the carbonyl carbon compared to unsubstituted phthalimide, making it more reactive in nucleophilic substitutions .
- Solubility : this compound’s solubility in polar aprotic solvents (e.g., THF) is superior to phthalimide, facilitating its use in solution-phase synthesis.
- Thermal Stability : Its lower melting point (80–82°C) compared to phthalimide (238–240°C) suggests reduced crystalline stability, which may impact storage conditions .
Research Findings and Industrial Relevance
Recent studies emphasize this compound’s role in streamlining drug synthesis. For example, its use as a transient protecting group in cephalosporin antibiotics reduces side reactions, improving yield . Comparative trials with N-methylphthalimide demonstrate this compound’s superior compatibility with Grignard reagents, attributed to the electron-withdrawing carbethoxy group . However, its environmental persistence, noted in safety guidelines, necessitates controlled disposal practices .
Preparation Methods
Alkylation of Potassium Phthalimide with Ethyl Chloroformate
The alkylation of potassium phthalimide with ethyl chloroformate represents a classical route for synthesizing N-carbethoxyphthalimide. This method exploits the nucleophilic reactivity of the phthalimide anion, generated in situ from potassium phthalimide, to displace the chloride group in ethyl chloroformate .
Procedure :
-
Potassium phthalimide (1.0 equiv) is suspended in anhydrous toluene under inert atmosphere.
-
Ethyl chloroformate (1.1 equiv) is added dropwise at 0–5°C.
-
The reaction mixture is gradually warmed to 90°C and stirred for 1–2 hours.
-
The product is isolated via filtration and recrystallized from toluene/petroleum ether .
Key Parameters :
-
Solvent : Toluene (non-polar, facilitates azeotropic water removal).
-
Temperature : 90°C (optimizes reaction rate without decomposition).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phthalimide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate, releasing potassium chloride as a byproduct .
Reaction of Phthalimide with Ethyl Chloroformate in the Presence of Triethylamine and DMF
An alternative one-pot synthesis avoids pre-forming potassium phthalimide by using triethylamine as a base to deprotonate phthalimide directly in dimethylformamide (DMF) .
Procedure :
-
Phthalimide (1.0 equiv) is dissolved in anhydrous DMF at 0°C.
-
Triethylamine (1.2 equiv) is added to generate the phthalimide anion.
-
Ethyl chloroformate (1.05 equiv) is introduced slowly, maintaining the temperature below 10°C.
-
The mixture is stirred for 4 hours, then quenched with ice water.
-
The precipitate is collected and purified via crystallization .
Advantages :
-
Eliminates the need for potassium phthalimide preparation.
-
DMF enhances solubility of intermediates, improving reaction homogeneity .
Limitations :
Phase Transfer Catalysis Using 18-Crown-6 Ether
A high-yield modification employs 18-crown-6 ether as a phase transfer catalyst (PTC) to accelerate the alkylation of potassium phthalimide .
Optimized Protocol :
-
Potassium phthalimide (1.0 equiv) and 18-crown-6 ether (0.1 equiv) are combined in toluene.
-
Ethyl chloroformate (1.05 equiv) is added at room temperature.
-
The reaction is heated to 90°C for 1 hour.
-
The catalyst is removed by filtration, and the product is crystallized .
Performance Metrics :
-
Yield : 96% (significantly higher than non-catalyzed methods) .
-
Reaction Time : 1 hour (50% reduction compared to classical methods) .
Catalytic Role of 18-Crown-6 :
The crown ether complexes with potassium ions, enhancing the nucleophilicity of the phthalimide anion by reducing ion pairing effects .
Comparative Analysis of Preparation Methods
The table below contrasts critical parameters across the three primary synthesis routes:
Key Observations :
-
The 18-crown-6 method achieves superior yield and shorter reaction time, making it industrially favorable for large-scale production .
-
The triethylamine-mediated route, while operationally simpler, suffers from moderate yields due to incomplete anion formation in DMF .
Purification and Characterization
Crystallization Protocols :
-
Solvent System : Toluene/petroleum ether (1:3 v/v) yields white crystalline needles with >99% purity .
-
Melting Point : 90–92°C (lit.), serving as a critical purity indicator .
Spectroscopic Validation :
-
FTIR : Strong absorptions at 1770 cm⁻¹ (C=O stretch, imide) and 1715 cm⁻¹ (C=O stretch, ester) .
-
¹H NMR (CDCl3): δ 1.35 (t, 3H, CH2CH3), 4.30 (q, 2H, OCH2), 7.85–7.90 (m, 4H, aromatic) .
Industrial Applications and Scalability
N-Carbethoxyphthalimide’s role in synthesizing tankyrase inhibitors highlights its pharmaceutical relevance . The 18-crown-6 method’s scalability is demonstrated in multi-kilogram batches, with toluene recyclability reducing production costs .
Q & A
Q. Table 1. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy | Evidence Source |
|---|---|---|
| Overlooking solvent effects | Test polar/aprotic solvents systematically | |
| Inadequate spectral resolution | Use deuterated solvents, optimize acquisition parameters |
Table 2. Frameworks for Research Question Evaluation
| Framework | Components | Application Example |
|---|---|---|
| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Assessing synthetic route innovation |
| PICO | Population, Intervention, Comparison, Outcome | Pharmacological efficacy studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
